N-ISOPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE
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Overview
Description
N-ISOPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE: is an organic compound that belongs to the class of amines It is characterized by a tetrahydronaphthalene ring system substituted with an isopropyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: A common method for synthesizing N-ISOPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE involves the reaction of 1-tetralone with isopropylamine in the presence of a reducing agent such as sodium borohydride.
Reductive Amination: Another approach involves the reductive amination of 1-tetralone with isopropylamine using a catalyst such as palladium on carbon (Pd/C) and hydrogen gas.
Industrial Production Methods: Industrial production of this compound often employs large-scale reductive amination processes. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-ISOPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE can undergo oxidation reactions to form corresponding imines or oximes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acid chlorides
Major Products Formed:
Oxidation: Imines, oximes
Reduction: Corresponding amines
Substitution: Alkylated derivatives
Scientific Research Applications
Chemistry: N-ISOPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in medicinal chemistry .
Biology: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its role as a ligand in receptor binding studies and as a potential therapeutic agent .
Medicine: this compound has shown promise in preclinical studies as a candidate for the treatment of neurological disorders. Its ability to interact with specific receptors in the brain makes it a potential drug candidate .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-ISOPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and affecting neurological functions .
Comparison with Similar Compounds
N,N-Diisopropylethylamine: This compound is structurally similar but lacks the tetrahydronaphthalene ring system.
N-ethyl-N-(propan-2-yl)propan-2-amine: Another related compound, which also lacks the tetrahydronaphthalene ring system, is used as a solvent and reagent in chemical reactions.
Uniqueness: N-ISOPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE is unique due to its tetrahydronaphthalene ring system, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.3 g/mol |
IUPAC Name |
N-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C13H19N/c1-10(2)14-13-9-5-7-11-6-3-4-8-12(11)13/h3-4,6,8,10,13-14H,5,7,9H2,1-2H3 |
InChI Key |
XXJLQIGGUDANTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CCCC2=CC=CC=C12 |
Origin of Product |
United States |
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